molecular formula C17H20ClN3O2S B4754746 4-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide

4-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4754746
M. Wt: 365.9 g/mol
InChI Key: VYFDUNBMLRAIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a chlorothiophene and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chlorothiophene intermediate: This involves the chlorination of thiophene to form 5-chlorothiophene.

    Attachment of the piperazine ring: The chlorothiophene intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.

    Introduction of the methoxyphenyl group: The final step involves the reaction of the piperazine derivative with 3-methoxyphenyl isocyanate to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the chlorothiophene and methoxyphenyl groups.

    Reduction: Reduced derivatives, potentially leading to the formation of amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a potential drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chlorothiophen-2-yl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide
  • 4-(5-chlorothiophen-2-yl)sulfonyl-2-methyl-1-(4-methylphenyl)piperazine

Uniqueness

4-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the chlorothiophene and methoxyphenyl groups can lead to unique interactions with biological targets, potentially resulting in distinct pharmacological properties.

Properties

IUPAC Name

4-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c1-23-14-4-2-3-13(11-14)19-17(22)21-9-7-20(8-10-21)12-15-5-6-16(18)24-15/h2-6,11H,7-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFDUNBMLRAIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.